molecular formula C27H29NO7 B167000 co-Codaprin CAS No. 130320-48-8

co-Codaprin

Cat. No.: B167000
CAS No.: 130320-48-8
M. Wt: 479.5 g/mol
InChI Key: UESHVCAYLZYGOX-FFHNEAJVSA-N
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Description

co-Codaprin is a combination medication that includes two active ingredients: acetylsalicylic acid (commonly known as aspirin) and codeine phosphate. Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that helps reduce pain, fever, and inflammation. Codeine is an opioid analgesic that works by altering the way the brain and nervous system respond to pain. This combination is often used to treat moderate to severe pain when other pain relievers are not effective .

Synthetic Routes and Reaction Conditions:

    Aspirin: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.

    Codeine: Codeine is derived from the opium poppy plant, Papaver somniferum.

Industrial Production Methods:

Types of Reactions:

    Aspirin: Undergoes hydrolysis in the presence of water, breaking down into salicylic acid and acetic acid.

    Codeine: Undergoes oxidation to form codeine N-oxide and reduction to form dihydrocodeine.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Aspirin: Inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are responsible for pain, fever, and inflammation. By inhibiting COX, aspirin reduces these symptoms .

Codeine: Binds to opioid receptors in the brain and spinal cord, altering the perception of pain and emotional response to pain. It is metabolized into morphine, which enhances its analgesic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.C9H8O4/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12)/t11-,12+,13-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESHVCAYLZYGOX-FFHNEAJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893917
Record name Aspirin mixture with Codeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130320-48-8
Record name Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α,6α)-, mixt. with 2-(acetyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130320-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspirin mixture with Codeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130320488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspirin mixture with Codeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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